2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909316-18-2
VCID: VC5606080
InChI: InChI=1S/C10H13ClN2OS.ClH/c11-6-9(14)8-7-15-10(12-8)13-4-2-1-3-5-13;/h7H,1-6H2;1H
SMILES: C1CCN(CC1)C2=NC(=CS2)C(=O)CCl.Cl
Molecular Formula: C10H14Cl2N2OS
Molecular Weight: 281.2

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride

CAS No.: 1909316-18-2

Cat. No.: VC5606080

Molecular Formula: C10H14Cl2N2OS

Molecular Weight: 281.2

* For research use only. Not for human or veterinary use.

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride - 1909316-18-2

Specification

CAS No. 1909316-18-2
Molecular Formula C10H14Cl2N2OS
Molecular Weight 281.2
IUPAC Name 2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-4-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C10H13ClN2OS.ClH/c11-6-9(14)8-7-15-10(12-8)13-4-2-1-3-5-13;/h7H,1-6H2;1H
Standard InChI Key VZLBWUKWINMHFK-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=CS2)C(=O)CCl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a chloroacetyl group (CH2COCl\text{CH}_2\text{COCl}) and at the 2-position with a piperidine ring. The hydrochloride salt enhances solubility and stability for pharmacological applications . Key structural descriptors include:

  • SMILES Notation: C1CCN(CC1)C2=NC(=CS2)C(=O)CCl.Cl

  • InChIKey: ZYGUFZQODJWFOY-UHFFFAOYSA-N

  • Molecular Formula: C10H14Cl2N2OS\text{C}_{10}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}\text{OS}

The piperidine moiety contributes basicity, while the thiazole and chloroacetyl groups enable electrophilic reactivity, facilitating interactions with biological targets .

Physicochemical Data

Predicted physicochemical properties from computational models include:

PropertyValueSource
Molecular Weight281.2 g/mol
Predicted CCS (Ų)152.0 ([M+H]+)
LogP (Partition Coefficient)2.1 (estimated)

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced membrane permeability and solubility, critical for drug bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step protocol:

  • Formation of 2-(Piperidin-1-yl)-1,3-thiazole: Reacting piperidine with carbon disulfide and chloroacetone under basic conditions.

  • Chloroacetylation: Treating the thiazole intermediate with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C to minimize side reactions.

  • Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid in anhydrous ether.

The reaction mechanism proceeds via nucleophilic acyl substitution, with triethylamine scavenging HCl to drive the reaction forward.

Industrial Optimization

Scalable production employs continuous flow reactors to enhance yield (reported >85%) and purity (>98%). Key parameters include:

ParameterOptimal Value
Temperature0–5°C
SolventDichloromethane
CatalystTriethylamine (1.2 equiv)
Reaction Time4–6 hours

Industrial protocols emphasize solvent recovery and waste minimization to align with green chemistry principles.

Biological Activity and Mechanism of Action

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Its mechanism involves:

  • Thiol Group Alkylation: The chloroacetyl group reacts with cysteine residues in microbial enzymes, disrupting redox homeostasis.

  • DNA Intercalation: The planar thiazole ring intercalates into DNA, inhibiting replication and transcription.

Applications in Pharmaceutical Development

Lead Compound Optimization

Structural analogs of the compound have been synthesized to enhance potency and reduce off-target effects. Key modifications include:

DerivativeModificationImproved Property
Bromoacetyl AnalogReplacement of Cl with BrEnhanced DNA binding
Morpholine SubstitutePiperidine → MorpholineIncreased solubility

These derivatives are under preclinical evaluation for oncology and infectious disease indications.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size = 150 nm, PDI < 0.1) improves pharmacokinetics, with a 3-fold increase in half-life observed in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator